molecular formula C20H18O7 B161983 Neouralenol CAS No. 139163-16-9

Neouralenol

Cat. No. B161983
M. Wt: 370.4 g/mol
InChI Key: XHGNOEWBXVPYDM-UHFFFAOYSA-N
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Description

Neouralenol belongs to the class of organic compounds known as 2’-prenylated flavones . It is a typical licorice root extract that presents multiple reactive hydroxyl groups, which are considered as good free radical scavengers .


Molecular Structure Analysis

Neouralenol has multiple reactive hydroxyl groups. In vivo, the more reactive sites in Neouralenol are N4 and N’5 for scavenging ·OH and ·OOH, respectively .


Chemical Reactions Analysis

A theoretical study on the primary antioxidant activity of Neouralenol toward hydroxyl and hydroperoxyl radicals has been carried out using the density functional theory (DFT). A total of 10 reaction pathways of Neouralenol scavenging two radicals in gas phase and in water phase have been tracked .

Scientific Research Applications

Antioxidant Activity

Neouralenol, a licorice root extract, has demonstrated significant antioxidant capabilities. Wang et al. (2018) conducted a theoretical study using density functional theory (DFT) to explore its primary antioxidant activity. The study highlighted neouralenol's effectiveness in scavenging hydroxyl and hydroperoxyl radicals. The research revealed that neouralenol exhibited superior scavenging capabilities compared to uralenol, another licorice root extract, identifying specific reactive sites in neouralenol effective against these radicals (Wang et al., 2018).

Reactivity of Licorice Flavonoids

In another study by Wang et al. (2019), the reactivity of licorice flavonoids, including neouralenol, was analyzed for scavenging free radicals. This research employed DFT to study the reaction mechanism of licorice flavonoids in vivo, particularly focusing on their ability to scavenge the radical ·OOCl3C. The study identified the main mechanisms and reactive sites for capturing this radical by neouralenol and other flavonoids, thus providing a theoretical basis for screening highly active natural free radical scavengers in licorice (Wang et al., 2019).

properties

IUPAC Name

2-[3,4-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-3,6,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-9(2)3-4-10-11(5-6-13(21)17(10)24)20-19(26)18(25)12-7-14(22)15(23)8-16(12)27-20/h3,5-8,21-24,26H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACBYUYHTLUWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neouralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Neouralenol

CAS RN

139163-16-9
Record name 2-[3,4-Dihydroxy-2-(3-methyl-2-buten-1-yl)phenyl]-3,6,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139163-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neouralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

229 - 231 °C
Record name Neouralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Wang, Y Lu, X Du, P Shi, H Zhang - Structural Chemistry, 2018 - Springer
… neouralenol scavenging two radicals in gas phase and in water phase have been tracked. Neouralenol … sites in neouralenol are N4 and N’5 for scavenging ·OH and ·OOH, respectively. …
Number of citations: 18 link.springer.com
A Wang, Y Lu, X Du, P Shi, H Zhang - Structural Chemistry, 2019 - Springer
… Uralenol and neouralenol capture ·OOCl 3 C by HAT mechanism. The main reactive site of uralenol is B6 site, and the main reactive site of neouralenol is B′ 2 site. By this study, the …
Number of citations: 2 link.springer.com
S Khan, M Nazir, N Raiz, M Saleem, G Zengin… - Industrial Crops and …, 2019 - Elsevier
Plant from Caragana genus have interesting potential in folklore medicines and have been explored for various pharmacological activities. The aim of this study was to probe into the …
Number of citations: 73 www.sciencedirect.com
SS Jia, CM Ma, JM Wang - Yao xue xue bao= Acta Pharmaceutica …, 1990 - europepmc.org
… Compounds I, II and III are new compounds and named uralenol, neouralenol and uralenin respectively. Compound IV was found in this genus for the first time. Compound III was …
Number of citations: 28 europepmc.org
XP Shen, PG Xiao, CX Liu - Asian J. Pharmacodyn …, 2007 - researchgate.net
Radix Glycyrrhizae is the rhizome of Glycyrrhiza uralensis Fisch., Glycyrrhiza inflata Bat. or Glycyrrhiza glabra L. They are widely distributed in the northeast and northwest of China. The …
Number of citations: 32 www.researchgate.net
D Li, G Xu, G Ren, Y Sun, Y Huang, C Liu - Molecules, 2017 - mdpi.com
The traditional medicine licorice is the most widely consumed herbal product in the world. Although much research work on studying the changes in the active compounds of licorice has …
Number of citations: 15 www.mdpi.com
K Paikrao, AS Dhabe - BIOINFOLET-A Quarterly Journal of Life …, 2022 - indianjournals.com
The genus Tephrosia, belonging to family Leguminosae is widely distributed throughout the world and is used as a folk medicine for the treatment of large number of diseases. Present …
Number of citations: 0 www.indianjournals.com
C Gambiriin, A Kandelin - wellnessadvocate.com
In phytochemistry, Flavonoids (Bioflavonoids), aka vitamin P and citrin in our body, a group of phenyl benzopyrans, are a class of plant secondary metabolites that contain the 2-…
Number of citations: 2 wellnessadvocate.com
X Li, H Liu, Y Shao, G Ma, D Song, G Xu… - …, 2019 - Wiley Online Library
Licorice has been used as an important herbal medicine for treating chronic diseases in Asian countries for thousands of years. In this study, UHPLC‐LTQ‐Orbitrap MS was used to …
L Ren, X Zheng, J Liu, W Li, W Fu, Q Tang… - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance Stroke is one of the most frequent causes of death and disability. So far there are no effective preventives or treatments. The therapeutic system of …
Number of citations: 25 www.sciencedirect.com

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